

Technical Deep Dive: Fluorogenic Analysis using Leu-AMC

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>L-Leucine 7-amido-4-methylcoumarin hydrochloride</i> |
| CAS No.: | 62480-44-8 |
| Cat. No.: | B613042 |

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Executive Summary

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a premier fluorogenic substrate used extensively in drug development to assay aminopeptidase activity, specifically Leucine Aminopeptidase (LAP) and related enzymes (e.g., LAP3, CD13/APN).[1] Its utility relies on a "fluorogenic switch" mechanism: the intact amide bond significantly quenches the fluorescence of the coumarin moiety. Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, allowing for real-time kinetic monitoring with high sensitivity.[1]

This guide details the spectral properties, reaction mechanisms, and validated protocols for utilizing Leu-AMC in high-throughput screening (HTS) and enzyme kinetics.[1]

Spectral Characteristics & The Fluorogenic Switch

The efficacy of Leu-AMC lies in the spectral distinction between the substrate (Leu-AMC) and the product (AMC).[1] While the intact substrate may exhibit weak fluorescence in the UV region, the assay targets the distinct, intense blue fluorescence of the free AMC amine.

Spectral Data Table

| Compound | Excitation Max () | Emission Max () | Quantum Yield () | Notes |
|------------------------|-----------------------|---------------------|----------------------|---|
| Leu-AMC (Substrate) | ~330–340 nm | ~390–400 nm | Low (Quenched) | Intact amide bond reduces electron delocalization, quenching fluorescence.[1] |
| AMC (Product) | 350–380 nm | 440–460 nm | High (~0.75) | Strong "Turn-On" signal.[1] Highly pH-dependent.[1] |

Critical Technical Insight: The pH Dependence of AMC

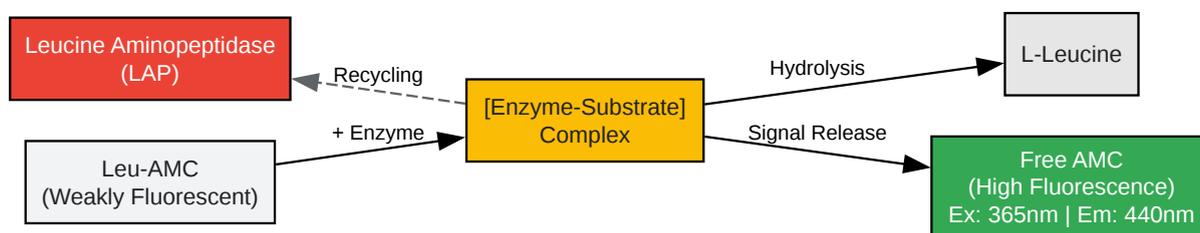
The fluorescence of the released AMC fluorophore is strictly governed by pH. The pKa of the aromatic amine in AMC is approximately 7.7.

- Acidic Conditions (pH < 6.0): Protonation of the amine group disrupts the push-pull electron system, significantly quenching fluorescence.
- Physiological/Basic Conditions (pH 7.0–8.5): The unprotonated form dominates, resulting in maximal fluorescence intensity.
- Implication: Assays must be buffered between pH 7.0 and 8.0 for optimal signal-to-noise ratios. If an endpoint assay uses an acidic stop solution (e.g., acetic acid), the signal will be lost unless neutralized or read at alternate wavelengths.

Mechanistic Workflow

The hydrolysis of Leu-AMC by Leucine Aminopeptidase is a unidirectional cleavage of the N-terminal L-Leucine residue.[1]

Reaction Pathway Diagram[1]



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Figure 1: Enzymatic hydrolysis pathway of Leu-AMC releasing the fluorescent reporter.[1]

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format suitable for kinetic analysis.[1]

Reagents & Preparation[1][2][3][4][5]

- Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, containing 0.1 mg/mL BSA (to prevent enzyme adsorption). Optional: Add 1 mM

or

if the specific aminopeptidase requires divalent cations.

- Leu-AMC Stock: Dissolve Leu-AMC (CAS 62480-44-8) in 100% DMSO to 10–20 mM.[1] Store at -20°C, protected from light.
- AMC Standard: Dissolve 7-amino-4-methylcoumarin (Free AMC) in DMSO to 1 mM for calibration.

Step-by-Step Workflow

Step 1: Calibration Curve (Mandatory for Quantification) Do not rely on Relative Fluorescence Units (RFU) alone.

- Prepare serial dilutions of Free AMC in Assay Buffer (Range: 0 to 10).

- Pipette 100

of each standard into the plate.

- Measure fluorescence (Ex 365 nm / Em 440 nm) to generate a slope ().

Step 2: Enzyme Reaction Setup

- Enzyme Addition: Add 50

of diluted enzyme (or cell lysate) to sample wells.

- Substrate Preparation: Dilute Leu-AMC stock in Assay Buffer to 2x the desired final concentration (typically 100

final).

- Initiation: Add 50

of 2x Leu-AMC substrate to all wells using a multichannel pipette.

- Kinetic Read: Immediately place in a pre-warmed (37°C) fluorescence microplate reader.

Step 3: Data Acquisition

- Mode: Kinetic (Continuous).

- Interval: Every 30–60 seconds for 20–30 minutes.

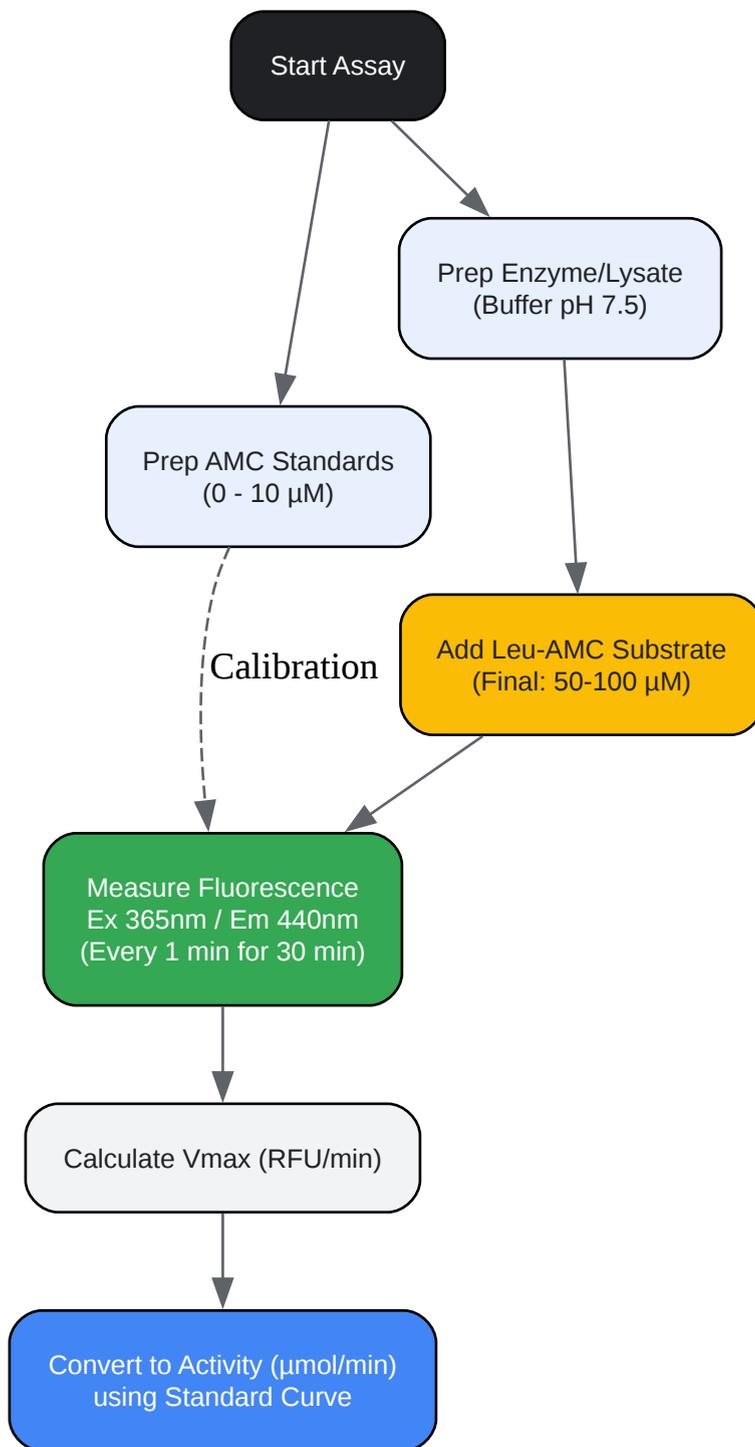
- Wavelengths:

nm,

nm.

- Gain: Set using the highest concentration of the AMC standard curve (approx. 80% saturation).

Assay Logic Diagram



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Figure 2: Step-by-step kinetic assay workflow for Leu-AMC analysis.

Troubleshooting & Optimization (The "Experience" Pillar)

Inner Filter Effect (IFE)

- Problem: At high substrate concentrations (>200 μ M), Leu-AMC itself may absorb some of the excitation light (365 nm), reducing the effective light available to excite the released AMC product.
- Solution: Perform a linearity check. If fluorescence does not increase linearly with enzyme concentration, dilute the substrate or reduce the path length (volume).

Autofluorescence & Quenching[1]

- Interference: Small molecule library compounds (in drug screening) may fluoresce in the blue region.
- Correction: Always include a "No Enzyme" control (Substrate only) and a "Compound Interference" control (Compound + Free AMC) to flag quenchers or autofluorescent hits.

Stop Solutions

- Avoid Acid: Unlike p-nitroaniline (colorimetric) assays, do not stop AMC reactions with strong acid (HCl) if you intend to read fluorescence immediately, as this quenches the signal.[1]
- Recommended Stop: Use 100 mM Sodium Acetate (pH 9.0) or simply read kinetically without stopping.

References

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